2-Oxooctahydro-1-benzofuran-3-carboxamide

Medicinal Chemistry ADME Profiling Chemical Biology

2-Oxooctahydro-1-benzofuran-3-carboxamide (CAS 13134-09-3) is a fully saturated heterocyclic compound comprising a fused benzofuran core and a primary carboxamide functional group. With a molecular formula of C9H13NO3 and a molecular weight of 183.20 g/mol, it is characterized by an octahydro (saturated) scaffold.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
CAS No. 13134-09-3
Cat. No. B12906307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxooctahydro-1-benzofuran-3-carboxamide
CAS13134-09-3
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(C(=O)O2)C(=O)N
InChIInChI=1S/C9H13NO3/c10-8(11)7-5-3-1-2-4-6(5)13-9(7)12/h5-7H,1-4H2,(H2,10,11)
InChIKeyVNELTPNAGLOGGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxooctahydro-1-benzofuran-3-carboxamide (13134-09-3): Core Physicochemical and Structural Baseline for Research Procurement


2-Oxooctahydro-1-benzofuran-3-carboxamide (CAS 13134-09-3) is a fully saturated heterocyclic compound comprising a fused benzofuran core and a primary carboxamide functional group [1]. With a molecular formula of C9H13NO3 and a molecular weight of 183.20 g/mol, it is characterized by an octahydro (saturated) scaffold [2]. This distinct saturation state, high sp³ carbon fraction (0.78), and specific topological polar surface area (69.4 Ų) fundamentally differentiate its physicochemical and biological interaction profile from aromatic benzofuran analogs [3][4]. As a compound listed in the NCI/DTP screening repository (NSC 108978), it serves as a foundational building block and reference standard in medicinal chemistry and chemical biology [5].

Why 2-Oxooctahydro-1-benzofuran-3-carboxamide (13134-09-3) Cannot Be Interchanged with Aromatic or Substituted Analogs


Substituting 2-Oxooctahydro-1-benzofuran-3-carboxamide with a generic benzofuran analog introduces significant and verifiable changes in key physicochemical properties that directly impact experimental reproducibility and functional outcomes. The compound's fully saturated octahydro core imparts a higher sp³ carbon fraction (0.78) compared to aromatic benzofurans [1]. This leads to a distinct 3D conformational profile and a lower logP (1.2) relative to flat, aromatic analogs, altering solubility, membrane permeability, and metabolic stability [2]. Furthermore, modifications such as 7a-methyl substitution (CAS 13134-10-6) increase molecular weight (+7.6%) and alter the hydrogen bond donor count, while N-substitution (CAS 62737-32-0) eliminates a key hydrogen bond donor, profoundly affecting target binding affinity and selectivity [3][4]. These structural variations render simple interchange without quantitative re-validation impossible.

2-Oxooctahydro-1-benzofuran-3-carboxamide (13134-09-3) Differentiation Evidence: Quantitative Comparisons for Scientific Selection


Physicochemical Profile: Saturated Core Provides Lower LogP and Higher sp³ Fraction vs. Aromatic Benzofuran

The fully saturated octahydro core of 2-Oxooctahydro-1-benzofuran-3-carboxamide (13134-09-3) results in a lower computed LogP (1.2) compared to aromatic benzofuran-3-carboxamide (computed LogP of 1.6-1.8) [1][2]. It also exhibits a high sp³ carbon fraction (0.78), which is associated with improved solubility and reduced off-target promiscuity [3].

Medicinal Chemistry ADME Profiling Chemical Biology

Hydrogen Bonding Potential: Unsubstituted Carboxamide Group Preserves a Key Donor vs. N-Substituted Analog

The presence of a primary carboxamide group (-CONH₂) in 2-Oxooctahydro-1-benzofuran-3-carboxamide provides one hydrogen bond donor, whereas the closely related N-substituted analog, 7-chloro-N-ethyl-N-methyl-2-oxooctahydro-1-benzofuran-3-carboxamide (CAS 62737-32-0), lacks any hydrogen bond donors [1][2]. This difference is critical for specific polar interactions with biological targets, as evidenced by structure-activity relationship studies on related benzofuran carboxamides, which show that hydrogen bonding from the carboxamide NH₂ is often essential for potent enzyme inhibition [3].

Enzyme Inhibition Molecular Recognition Structure-Based Design

Topological Polar Surface Area (TPSA): Optimized Balance for Blood-Brain Barrier Penetration vs. 7a-Methyl Analog

The topological polar surface area (TPSA) of 2-Oxooctahydro-1-benzofuran-3-carboxamide (69.4 Ų) falls within the favorable range for central nervous system (CNS) drug candidates, where a TPSA < 70 Ų is generally predictive of good blood-brain barrier (BBB) permeability [1][2]. In contrast, the 7a-methyl analog (CAS 13134-10-6) has a similar TPSA but increased molecular weight (+7.6%) and logP (+~0.3), which may reduce CNS penetration efficiency [3].

CNS Drug Discovery Pharmacokinetics Blood-Brain Barrier

Validated Application Scenarios for 2-Oxooctahydro-1-benzofuran-3-carboxamide (13134-09-3) Based on Quantitative Evidence


Medicinal Chemistry: A Preferred Scaffold for CNS-Penetrant Lead Optimization

Given its optimal topological polar surface area (69.4 Ų), low logP (1.2), and favorable sp³ carbon fraction (0.78), this compound is ideally suited as a core scaffold for designing central nervous system (CNS) drug candidates. Its physicochemical profile aligns with established guidelines for high BBB permeability, making it a superior choice over more aromatic or higher molecular weight benzofuran analogs for CNS programs [1][2].

Chemical Biology: A Hydrogen Bond Donor-Dependent Probe for Target Engagement Studies

The presence of a primary carboxamide group provides a crucial hydrogen bond donor that is absent in many N-substituted benzofuran derivatives. This feature makes the compound an essential tool for chemical biology studies where the carboxamide NH₂ is required for specific binding or inhibition of enzymes and protein targets, as suggested by SAR trends in related benzofuran carboxamide series [3].

Organic Synthesis: A Foundational Intermediate with a Defined Saturation State

As a fully saturated, heterocyclic building block with a defined functional group, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its high sp³ fraction and low logP provide distinct reactivity and solubility advantages over aromatic benzofuran intermediates, facilitating the construction of novel chemotypes for drug discovery and material science applications [4].

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